2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-19-11-4-5-13(15)12(7-11)14(18)16-6-2-3-10-8-17-20-9-10/h4-5,7-9H,2-3,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOBKUZJZLIXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the propyl chain: The isoxazole ring is then linked to a propyl chain through a suitable reaction, such as alkylation.
Introduction of the bromine atom: Bromination of the benzamide moiety is carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Scientific Research Applications
2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The methoxy group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can be compared with other similar compounds, such as:
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide: Lacks the methoxy group, which may affect its binding properties and reactivity.
N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
2-bromo-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzamide: The position of the methoxy group is different, which can alter its chemical and biological properties.
The presence of the bromine atom and the specific positioning of the methoxy group in this compound make it unique and potentially more effective in certain applications compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Utilize coupling reactions (e.g., amide bond formation via EDCI/HOBt) between 2-bromo-5-methoxybenzoic acid derivatives and 3-(1,2-oxazol-4-yl)propylamine. Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (50–80°C) to enhance yields. Catalytic bases like DIPEA can improve efficiency. Monitor intermediates using TLC and HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (split patterns due to bromine's anisotropic effects). The oxazole ring protons appear as distinct doublets (δ ~7.5–8.5 ppm).
- HRMS : Confirm molecular ion [M+H]+ with isotopic patterns reflecting bromine (1:1 ratio for 79Br/81Br).
- IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
Q. What computational tools are suitable for predicting hydrogen-bonding interactions in its crystal structure?
- Methodological Answer : Use graph-set analysis (as per Etter’s rules) to map donor-acceptor patterns. Software like Mercury (CCDC) can visualize hydrogen-bonding networks, while Gaussian or ORCA can calculate interaction energies. Compare predicted patterns with experimental XRD data .
Advanced Research Questions
Q. How can low crystallinity challenges during X-ray diffraction (XRD) analysis be resolved?
- Methodological Answer :
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the lattice.
- Refinement Tools : Use SHELXL for high-precision refinement of disordered regions. Adjust thermal parameters (Ueq) and apply TWIN/BASF commands for twinned crystals .
- Data Collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts.
Q. How to design structure-activity relationship (SAR) studies targeting the oxazole moiety’s role in receptor binding?
- Methodological Answer :
- Analog Synthesis : Replace oxazole with isoxazole, thiazole, or phenyl groups.
- Binding Assays : Use radioligand displacement (e.g., [3H]5-HT for serotonin receptors) or SPR to measure affinity.
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with target pockets (e.g., 5-HT1B/1D receptors) .
Q. How to reconcile contradictory bioactivity data across different assay systems (e.g., cell-based vs. in vivo)?
- Methodological Answer :
- Assay Validation : Confirm target expression levels (qPCR/Western blot) in cell lines.
- Pharmacokinetic Factors : Assess metabolic stability (liver microsomes) and blood-brain barrier penetration (PAMPA).
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solubility, protein binding) influencing potency discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
